molecular formula C12H8IN3 B8693071 5-Iodo-1-(4-pyridyl)-1H-indazole

5-Iodo-1-(4-pyridyl)-1H-indazole

Cat. No.: B8693071
M. Wt: 321.12 g/mol
InChI Key: TZDYGTOEVJNULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-(4-pyridyl)-1H-indazole is a useful research compound. Its molecular formula is C12H8IN3 and its molecular weight is 321.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-1-pyridin-4-ylindazole

InChI

InChI=1S/C12H8IN3/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-8H

InChI Key

TZDYGTOEVJNULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=NN2C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesiumcarbonate (26.84 g, 82.38 mmol) is added to a suspension of 2-fluoro-5-iodobenzaldehyde (6.87 g, 27.46 mmol) and 4-pyridylhydrazine dihydrochloride (5 g, 27.46 mmol) in 136 mL N-methylpyrrolidon. The reaction mixture is stirred overnight at r.t. After checking that the hydrazone has been formed (1H-NMR) the reaction mixture is heated for 4 h at 160° C. The reaction mixture is allowed to cool down and the darkbrown suspension is poured on 1000 mL ice water. After vigorously stirring at r.t. for 45 min, the precipitated product is sucked off via a glass microfibre filter, washed with water and dried at the evaporator at 45° C. The title compound is obtained with a yield of 92.3% (8.14 g).
Name
Cesiumcarbonate
Quantity
26.84 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
92.3%

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